![molecular formula C16H15ClFN3O B2593637 3-(2-chloro-6-fluorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one CAS No. 1797711-97-7](/img/structure/B2593637.png)
3-(2-chloro-6-fluorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one
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Description
3-(2-chloro-6-fluorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one is a useful research compound. Its molecular formula is C16H15ClFN3O and its molecular weight is 319.76. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis
Research on compounds with similar pyrimidine and fluorophenyl structures emphasizes the importance of crystallography in understanding molecular interactions and stability. For instance, the study of crystal structures of pyrimidine fungicides reveals how hydrogen bonding and weak interactions contribute to the stabilization of these molecules, hinting at the potential of the subject compound for detailed structural analysis (Kang et al., 2015).
Synthetic Routes and Intermediates
The synthetic methodologies developed for related compounds, such as phenyl carbamates and various pyrimidinyl derivatives, underline the compound's relevance in the synthesis of antitumor and antibacterial agents. These studies provide insights into optimized synthetic routes and potential medicinal applications (Gan et al., 2021).
Antimicrobial and Antifungal Activities
Several compounds featuring chloro-, fluoro-, and pyrimidinyl groups have been synthesized and evaluated for their antimicrobial and antifungal activities. This suggests potential research applications of the subject compound in developing new antimicrobial agents (Baldaniya & Patel, 2009).
Anti-inflammatory and Analgesic Properties
The design and synthesis of novel pyrimidine derivatives for anti-inflammatory and analgesic purposes indicate a potential area of application for the compound . Research in this domain highlights the role of specific substituents in enhancing biological activity (Muralidharan et al., 2019).
properties
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN3O/c17-13-2-1-3-14(18)12(13)4-5-16(22)21-7-6-15-11(9-21)8-19-10-20-15/h1-3,8,10H,4-7,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTJYMBVDFTZQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)CCC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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